molecular formula C19H20N2O5 B11054177 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No. B11054177
M. Wt: 356.4 g/mol
InChI Key: LAJLHJJYAMSQAL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of methoxy groups attached to phenyl rings and an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling reactions: The phenyl rings are coupled to the oxazole ring through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazol-5-amine: This compound lacks the additional methoxy groups on the phenyl ring, which may affect its chemical reactivity and biological activity.

    4-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine: This compound lacks the 4-methoxyphenyl group, which may influence its overall properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C19H20N2O5/c1-22-13-7-5-11(6-8-13)17-16(19(20)26-21-17)12-9-14(23-2)18(25-4)15(10-12)24-3/h5-10H,20H2,1-4H3

InChI Key

LAJLHJJYAMSQAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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